-Bromo-4-methoxybenzoic acid can be synthesized through various methods, including:
While research on 2-bromo-4-methoxybenzoic acid itself is limited, it serves as a valuable intermediate in the synthesis of various organic compounds with diverse applications, including:
2-Bromo-4-methoxybenzoic acid is an aromatic compound characterized by the presence of a bromine atom and a methoxy group attached to a benzoic acid structure. Its molecular formula is C₈H₇BrO₃, and it has a molecular weight of approximately 231.04 g/mol . The compound features a carboxylic acid functional group, which contributes to its acidic properties and makes it useful in various
Several methods are available for synthesizing 2-bromo-4-methoxybenzoic acid:
2-Bromo-4-methoxybenzoic acid finds applications in various fields:
Several compounds share structural similarities with 2-bromo-4-methoxybenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methoxybenzoic Acid | C₈H₈O₃ | Lacks bromine; used as a simpler analog |
2-Bromo-4-methylbenzoic Acid | C₈H₉BrO₂ | Contains a methyl group instead of methoxy |
3-Bromo-4-methoxybenzoic Acid | C₈H₇BrO₃ | Bromine at position three; differing reactivity |
2-Chloro-4-methoxybenzoic Acid | C₈H₇ClO₃ | Chlorine substitution affects properties |
Each of these compounds exhibits unique reactivity patterns and biological activities due to variations in their functional groups and positions of substituents. The presence of bromine in 2-bromo-4-methoxybenzoic acid imparts distinct properties that differentiate it from its analogs.
2-Bromo-4-methoxybenzoic acid (CAS: 74317-85-4) is an aromatic carboxylic acid with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol. This compound features a bromine atom at the ortho position and a methoxy group at the para position relative to the carboxylic acid moiety. The presence of these two substituents with opposing electronic effects—the electron-withdrawing bromine and the electron-donating methoxy group—creates a unique electronic environment that influences the compound's reactivity profile.
The structure consists of a benzoic acid core with strategic substitution patterns that contribute to its chemical behavior. The bromine at the 2-position (ortho to the carboxylic acid) provides an excellent leaving group for substitution reactions, while the methoxy group at the 4-position (para to the carboxylic acid) contributes electron density to the aromatic ring through resonance effects. This combination makes the compound particularly useful for coupling reactions and other synthetic transformations.
Irritant